molecular formula C15H13N3O5 B336577 N-(4-ethylphenyl)-2,4-dinitrobenzamide

N-(4-ethylphenyl)-2,4-dinitrobenzamide

Cat. No.: B336577
M. Wt: 315.28 g/mol
InChI Key: KJVOASZQQVTWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylphenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide core substituted with two nitro groups at the 2- and 4-positions and a 4-ethylphenylamine group at the amide nitrogen. These compounds typically act as prodrugs, requiring enzymatic reduction (e.g., by nitroreductases or quinone oxidoreductases) to generate cytotoxic metabolites capable of DNA cross-linking .

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-2-10-3-5-11(6-4-10)16-15(19)13-8-7-12(17(20)21)9-14(13)18(22)23/h3-9H,2H2,1H3,(H,16,19)

InChI Key

KJVOASZQQVTWEN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The biological activity of 2,4-dinitrobenzamides is highly dependent on substituents at the 5-position of the benzene ring. Key analogs include:

Compound 5-Substituent Key Structural Features
CB 1954 Aziridin-1-yl Bifunctional alkylator via 4-nitro reduction
SN 23862 Bis(2-chloroethyl)amino Nitrogen mustard linked to nitro group
Target Compound 4-Ethylphenyl Lipophilic aryl group (no direct alkylator)
  • CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) : The aziridine group enables DNA cross-linking after enzymatic reduction of the 4-nitro group to a hydroxylamine or amine .
  • SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide): The nitrogen mustard moiety enhances cytotoxicity under hypoxia, as reduction of the 4-nitro group generates a reactive intermediate that alkylates DNA .

Reduction Potential and Bioactivation

  • CB 1954 : Activated by E. coli nitroreductase (NTR) or human NQO2 (with co-substrates like NRH). The 4-nitro group is selectively reduced to a cytotoxic hydroxylamine, with a 100–3,000-fold increase in cytotoxicity in NQO2-expressing cells .
  • SN 23862: Reduction occurs preferentially at the 4-nitro group under hypoxia, forming a tetrahydroquinoxaline intermediate that alkylates DNA.
  • Hypothesized Target Compound : The electron-withdrawing nitro groups likely make it susceptible to nitroreductase-mediated activation. However, the absence of an alkylating substituent (e.g., aziridine or mustard) may limit direct DNA damage, shifting its mechanism toward bystander metabolite diffusion .

Cytotoxicity and Bystander Effects

  • CB 1954 : Shows potent bystander effects in 3D tumor models due to diffusion of activated metabolites. Lipophilicity correlates with bystander efficiency (e.g., bromomustard analogs like SN 24927 exhibit superior activity) .
  • SN 23862 : Hypoxia-selective cytotoxicity (IC50 ratios of ~145 in enzyme-prodrug systems). The 4-SO2Me analog shows reduced activation despite similar electronics .
  • Target Compound : The 4-ethylphenyl group may enhance lipophilicity, promoting passive diffusion across cell membranes. This could amplify bystander effects, as seen in lipophilic dinitrobenzamide mustards .

Therapeutic Implications

  • SN 23862 : Effective in hypoxic tumors but requires enzymatic activation for selectivity .
  • Target Compound : May serve as a prodrug with tunable activation based on substituent electronics. Further studies are needed to evaluate its NQO2/NTR affinity and metabolite stability.

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